Imidocarb hydrochloride
CAS No.: 5318-76-3
Cat. No.: VC21343604
Molecular Formula: C19H22Cl2N6O
Molecular Weight: 421.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5318-76-3 |
---|---|
Molecular Formula | C19H22Cl2N6O |
Molecular Weight | 421.3 g/mol |
IUPAC Name | 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea;dihydrochloride |
Standard InChI | InChI=1S/C19H20N6O.2ClH/c26-19(24-15-5-1-3-13(11-15)17-20-7-8-21-17)25-16-6-2-4-14(12-16)18-22-9-10-23-18;;/h1-6,11-12H,7-10H2,(H,20,21)(H,22,23)(H2,24,25,26);2*1H |
Standard InChI Key | MLRXMTYSQKIKAK-UHFFFAOYSA-N |
SMILES | C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.Cl |
Canonical SMILES | C1CN=C(N1)C2=CC(=CC=C2)NC(=O)NC3=CC=CC(=C3)C4=NCCN4.Cl.Cl |
Chemical Properties and Structure
Imidocarb is a carbanilide derivative with the chemical name 1,3-bis[3-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea . It has been in use for more than 20 years for the treatment of certain protozoal diseases, including babesiosis and ehrlichiosis in various animal species . The compound exists in different salt forms, with the hydrochloride and dipropionate formulations being the most commonly used in veterinary medicine.
The molecular formula of imidocarb is C19H20N6O, with a molecular weight of approximately 349.4 g/mol for the base compound . As a urea derivative, imidocarb's structure features two imidazoline rings connected to a central urea group through phenyl linkers. This unique structural configuration contributes to its specific antiprotozoal properties and mechanism of action.
Physical Characteristics
Imidocarb hydrochloride appears as a crystalline solid with limited water solubility. The compound is relatively stable under normal storage conditions but may degrade under extreme temperature or pH conditions. Its stability profile has important implications for formulation development and shelf-life considerations in commercial veterinary products.
Therapeutic Applications
Imidocarb hydrochloride has found significant applications in veterinary medicine, primarily for the treatment of protozoal infections in various animal species.
Treatment of Babesiosis
Imidocarb has demonstrated high efficacy against Babesia infections in multiple species. In sheep with experimental Babesia ovis infection, imidocarb dihydrochloride has been extensively studied . Research findings indicate that while lower doses (less than 6 mg/kg) were insufficient to eliminate the parasites completely, a regimen of 2 mg/kg administered subcutaneously for three consecutive days proved highly effective with no relapses observed in 27 treated splenectomized lambs .
Management of Ehrlichiosis
Studies have shown that imidocarb is effective in treating canine ehrlichiosis. In a comparative study between imidocarb dipropionate and tetracycline hydrochloride for treating naturally occurring ehrlichiosis in dogs, imidocarb administered at 5-7 mg/kg intramuscularly twice at a 14-day interval was as effective as 14 daily oral doses of tetracycline (66 mg/kg) in alleviating clinical signs . Notably, imidocarb eliminated the infection in 81% of cases, while tetracyclines cleared only 25% of infections as determined by cell culture isolation .
Additional research has demonstrated that imidocarb dipropionate (5 mg/kg subcutaneously) administered at weeks 6, 8, and 12 post-infection in dogs experimentally infected with Ehrlichia canis resulted in normal platelet counts that persisted for at least 10 weeks after treatment . The leukopenia observed in infected dogs resolved approximately 20 weeks post-treatment .
Comparative Efficacy Studies
Imidocarb vs. Tetracyclines for Ehrlichiosis
Comparative studies have consistently demonstrated the superior efficacy of imidocarb over tetracycline derivatives in the treatment of canine ehrlichiosis. The table below summarizes key findings from a study conducted at the University of Nairobi small animal clinic:
Parameter | Imidocarb Dipropionate | Tetracycline Hydrochloride |
---|---|---|
Dosage | 5-7 mg/kg IM, twice at 14-day interval | 66 mg/kg orally, daily for 14 days |
Resolution of clinical signs | Effective | Effective |
Infection elimination rate | 81% | 25% |
Additional benefits | Controls concurrent babesiosis | None reported |
Side effects | Transient in majority of dogs | Adverse reactions requiring dose adjustment in some dogs |
This data demonstrates that while both treatments effectively alleviated clinical signs, imidocarb was significantly more successful at eliminating the infectious agent completely . Additionally, imidocarb offered the advantage of controlling concurrent babesiosis, a common complication in ehrlichiosis cases.
Comparison with Other Antiprotozoals
In studies comparing imidocarb with quinuronium sulphate for treating Babesia ovis in sheep, imidocarb demonstrated a substantially better safety profile. While imidocarb showed no toxicity at therapeutic doses, five out of seven lambs treated with quinuronium sulphate (at either two doses of 0.5 mg/kg or one dose of 1 mg/kg) exhibited marked toxic reactions . This highlights imidocarb's favorable therapeutic index compared to alternative treatments.
Dosage and Administration
Dosage and administration protocols for imidocarb hydrochloride vary depending on the target pathogen, host species, and specific clinical situation.
Pharmacokinetics and Metabolism
Absorption and Distribution
Imidocarb demonstrates poor oral absorption but is well-absorbed following parenteral administration. The compound binds extensively to plasma proteins, and detectable amounts can be found in all major tissues for up to four weeks after intramuscular injection. This extensive tissue distribution and persistent tissue levels contribute to its prolonged therapeutic effect.
Metabolism and Elimination
Clinical Applications and Future Directions
Current Clinical Use
Imidocarb hydrochloride is primarily used in veterinary medicine for treating protozoal infections, especially babesiosis and ehrlichiosis. Its advantages over alternative treatments include higher efficacy rates, less frequent dosing requirements, and the ability to treat concurrent infections.
Areas for Further Research
Despite decades of clinical use, several aspects of imidocarb's pharmacology warrant further investigation. Additional studies are needed to determine the most efficacious treatment regimens for specific conditions like canine ehrlichiosis . More comprehensive understanding of its precise mechanism of action, metabolism, and elimination would also benefit clinical applications.
Research into potential new formulations or delivery systems could potentially enhance efficacy while minimizing adverse effects, further improving the therapeutic value of this important antiprotozoal agent.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume